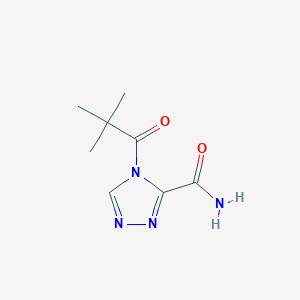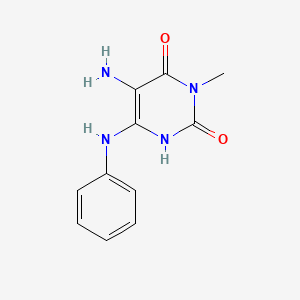![molecular formula C11H11ClN2OS B12908237 3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 749879-14-9](/img/structure/B12908237.png)
3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a chlorobenzyl group and a thioxotetrahydropyrimidinone core
Métodos De Preparación
The synthesis of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the reaction of 2-chlorobenzylamine with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that the compound may possess antimicrobial and anticancer properties, leading to its investigation as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Chlorobenzylamine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Thioxotetrahydropyrimidinone derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities and chemical properties.
Propiedades
Número CAS |
749879-14-9 |
|---|---|
Fórmula molecular |
C11H11ClN2OS |
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-4-2-1-3-8(9)7-14-10(15)5-6-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
Clave InChI |
XKRSXLPUKWOCIG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)N(C1=O)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


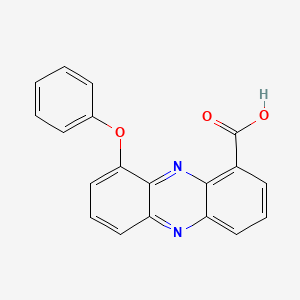
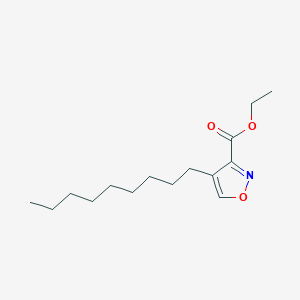
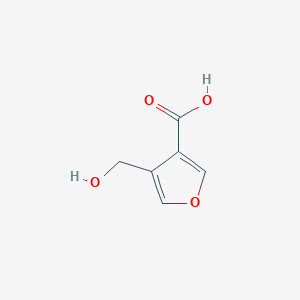
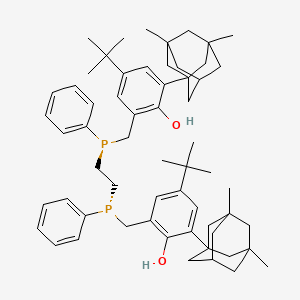
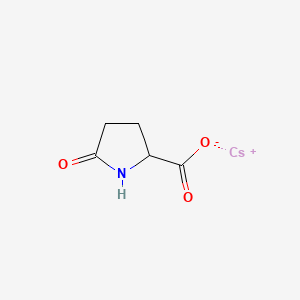
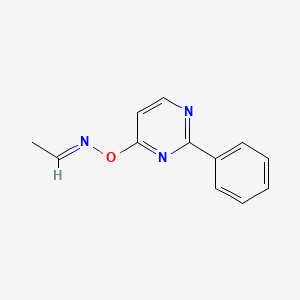
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
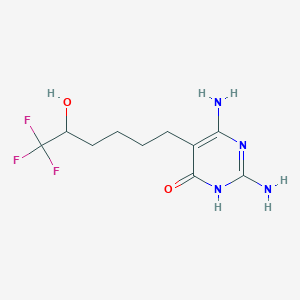
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
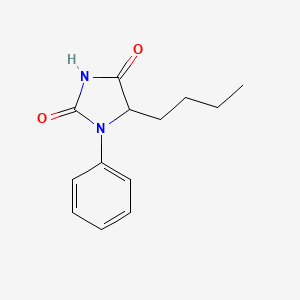
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
